1,4,5,6-Tetrahydropyridazine-3-carboxylic acid

Description

Properties

IUPAC Name |

1,4,5,6-tetrahydropyridazine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O2/c8-5(9)4-2-1-3-6-7-4/h6H,1-3H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKMSAGSOKUXWHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=NNC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00546079 | |

| Record name | 1,4,5,6-Tetrahydropyridazine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00546079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111184-33-9 | |

| Record name | 1,4,5,6-Tetrahydropyridazine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00546079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,4,5,6-Tetrahydropyridazine-3-carboxylic Acid: Structure, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4,5,6-Tetrahydropyridazine-3-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry due to its structural resemblance to biologically active molecules. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, and potential applications in drug discovery. Drawing upon data from analogous structures and predictive modeling, this document aims to serve as a foundational resource for researchers exploring the therapeutic utility of this and related compounds.

Introduction: The Significance of the Tetrahydropyridazine Scaffold

The 1,4,5,6-tetrahydropyridazine ring system, a six-membered heterocycle containing two adjacent nitrogen atoms, is a key structural motif in a variety of biologically active compounds. Its partially saturated and conformationally flexible nature allows for precise spatial orientation of substituents, making it an attractive scaffold for the design of ligands targeting a range of biological receptors. The incorporation of a carboxylic acid moiety at the 3-position introduces a critical functional group for potential ionic interactions with protein binding sites, enhancing the drug-like properties of the molecule. While specific research on 1,4,5,6-tetrahydropyridazine-3-carboxylic acid is limited, the broader class of tetrahydropyridazines and related cyclic hydrazine derivatives has shown promise in various therapeutic areas, including as antibacterial, anticonvulsant, and anti-inflammatory agents. This guide will synthesize the available information to provide a detailed technical profile of this intriguing molecule.

Chemical Structure and Physicochemical Properties

1,4,5,6-Tetrahydropyridazine-3-carboxylic acid is characterized by a tetrahydropyridazine ring with a carboxylic acid group attached to the carbon atom adjacent to one of the nitrogen atoms.

Molecular and Structural Data

A summary of the key chemical identifiers and computed properties for 1,4,5,6-Tetrahydropyridazine-3-carboxylic acid is presented in the table below.

| Property | Value | Source |

| CAS Number | 111184-33-9 | [1] |

| Molecular Formula | C₅H₈N₂O₂ | [1] |

| Molecular Weight | 128.13 g/mol | [1] |

| Canonical SMILES | C1CC(=NNC1)C(=O)O | [1] |

| InChI Key | HKMSAGSOKUXWHE-UHFFFAOYSA-N | [1] |

| Predicted pKa | -0.55 ± 0.20 | [1] |

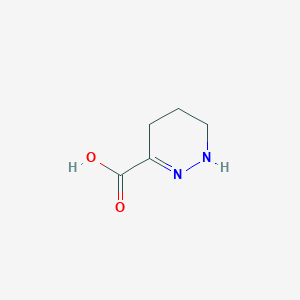

Structural Visualization

The 2D chemical structure of 1,4,5,6-Tetrahydropyridazine-3-carboxylic acid is depicted below.

Caption: 2D structure of 1,4,5,6-Tetrahydropyridazine-3-carboxylic acid.

Synthesis and Characterization

Proposed Synthetic Pathway

A potential synthetic approach could involve a multi-step process starting from a suitable precursor. One common method for the synthesis of six-membered cyclic hydrazines is through hetero-Diels-Alder reactions or intramolecular cyclization strategies.[1][2]

Caption: Proposed generalized synthetic workflow.

Characterization Techniques

The structural confirmation of 1,4,5,6-Tetrahydropyridazine-3-carboxylic acid would rely on a combination of standard spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the tetrahydropyridazine ring and the carboxylic acid proton. The chemical shifts and coupling patterns would provide information about the connectivity and stereochemistry of the molecule.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the five carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid, which would appear at a characteristic downfield shift.

-

-

Infrared (IR) Spectroscopy: The IR spectrum would be expected to exhibit a broad O-H stretching band for the carboxylic acid, typically in the range of 2500-3300 cm⁻¹. A strong C=O stretching absorption for the carbonyl group would be anticipated around 1700-1725 cm⁻¹.

-

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound. The fragmentation pattern observed in the mass spectrum could provide further structural information.

Potential Applications in Drug Development

The structural features of 1,4,5,6-Tetrahydropyridazine-3-carboxylic acid suggest its potential as a scaffold in the development of novel therapeutic agents. The tetrahydropyridazine core is present in various compounds with a wide range of biological activities.

Analogues and Their Biological Activities

-

Antibacterial Agents: Pyridazine derivatives have been investigated for their antibacterial properties. The core structure can be modified to target essential bacterial enzymes.

-

Neurological Disorders: The related tetrahydropyrimidine scaffold has been explored for its activity as selective muscarinic m1 agonists, which could have applications in treating cognitive deficits associated with conditions like Alzheimer's disease.[3]

-

Anti-inflammatory and Analgesic Effects: Various nitrogen-containing heterocyclic compounds have demonstrated anti-inflammatory and analgesic properties, suggesting a potential avenue of investigation for this molecule.

Structure-Activity Relationship (SAR) Considerations

The carboxylic acid group is a key feature for potential interactions with biological targets. It can act as a hydrogen bond donor and acceptor, and at physiological pH, it will exist as a carboxylate anion, capable of forming salt bridges with positively charged residues in protein binding pockets. The nitrogen atoms in the ring can also participate in hydrogen bonding. Further derivatization of the ring or the carboxylic acid could be explored to optimize potency, selectivity, and pharmacokinetic properties.

Caption: Key sites for structure-activity relationship studies.

Conclusion and Future Directions

1,4,5,6-Tetrahydropyridazine-3-carboxylic acid represents a molecule with considerable, yet largely unexplored, potential in medicinal chemistry. Based on the known biological activities of related heterocyclic systems, it is a promising starting point for the design and synthesis of novel drug candidates. Future research should focus on developing a robust and efficient synthesis for this compound, followed by a thorough experimental characterization of its physicochemical properties. Subsequent biological screening against a panel of relevant targets will be crucial to unlocking its therapeutic potential. The insights gained from such studies will not only illuminate the specific properties of this molecule but also contribute to a broader understanding of the structure-activity relationships within the tetrahydropyridazine class of compounds.

References

-

Sheldrake, G. N., & Tiddy, G. J. T. (2020). Readily accessible sp3-rich cyclic hydrazine frameworks exploiting nitrogen fluxionality. Chemical Science, 11(6), 1596–1603. Available at: [Link]

-

Kudryavtsev, K. V., et al. (2022). Tetrahydropyridines' Stereoselective Formation, How Lockdown Assisted in the Identification of the Features of Its Mechanism. Molecules, 27(14), 4380. Available at: [Link]

-

D'Souza, K. M., et al. (1998). Synthesis and biological characterization of 1,4,5,6-tetrahydropyrimidine and 2-amino-3,4,5,6-tetrahydropyridine derivatives as selective m1 agonists. Journal of Medicinal Chemistry, 41(23), 4583-4594. Available at: [Link]

Sources

Conformational analysis of 1,4,5,6-Tetrahydropyridazine-3-carboxylic acid

An In-Depth Technical Guide to the Conformational Analysis of 1,4,5,6-Tetrahydropyridazine-3-carboxylic Acid

Abstract

The three-dimensional conformation of a molecule is intrinsically linked to its biological activity. For drug development professionals, understanding the conformational preferences of a lead compound is not merely an academic exercise; it is a critical step in optimizing potency, selectivity, and pharmacokinetic properties. This guide provides a comprehensive framework for the conformational analysis of 1,4,5,6-tetrahydropyridazine-3-carboxylic acid, a heterocyclic scaffold of significant interest in medicinal chemistry. We will explore a synergistic approach that integrates high-level computational modeling with robust experimental validation, providing a self-validating system for elucidating the molecule's structural dynamics. The methodologies detailed herein are designed to be both rigorous and practical, offering researchers a clear pathway to translate structural insights into actionable drug design strategies.

Introduction: The Significance of the Tetrahydropyridazine Scaffold

The 1,4,5,6-tetrahydropyridazine ring system is a privileged scaffold in modern drug discovery.[1] As a constrained cyclic hydrazine, it presents a unique spatial arrangement of nitrogen atoms and substituents, making it a valuable building block for creating structurally novel and sp3-rich molecules.[2] These frameworks are found in compounds with a wide array of pharmacological activities, including antimicrobial, analgesic, and neuroprotective properties.[1][3] The carboxylic acid moiety at the 3-position further enhances its utility, providing a key interaction point for biological targets and influencing physicochemical properties such as solubility.[4]

However, the inherent flexibility of the six-membered ring means that 1,4,5,6-tetrahydropyridazine-3-carboxylic acid can exist as an ensemble of interconverting conformers. The dominant conformation in a biological environment will dictate how the molecule presents its pharmacophoric features to a target receptor or enzyme. A thorough conformational analysis is therefore indispensable for rational structure-activity relationship (SAR) studies and the design of next-generation therapeutics.[5]

The Conformational Landscape: Key Degrees of Freedom

The conformational space of 1,4,5,6-tetrahydropyridazine-3-carboxylic acid is defined by several key structural features:

-

Ring Puckering: Like cyclohexane, the six-membered tetrahydropyridazine ring is non-planar and can adopt several puckered conformations, primarily low-energy half-chair or twisted-boat forms, to alleviate torsional and steric strain.[6]

-

Nitrogen Pyramidal Inversion: The two nitrogen atoms in the ring are typically sp3-hybridized, leading to a pyramidal geometry. The lone pairs can invert, creating different stereochemical arrangements of any N-substituents and influencing the overall ring shape.[2]

-

Carboxylic Acid Orientation: The C-COOH bond allows for rotation, leading to syn and anti conformations of the carboxylic acid proton. While the syn conformation is often lower in energy, the anti form can be stabilized by solvent interactions.[4]

Understanding the energetic balance between these different conformational states is the primary goal of our analysis.

In Silico Analysis: A Predictive Computational Workflow

Computational chemistry provides a powerful, predictive lens through which to explore the conformational energy landscape before committing to extensive laboratory synthesis and analysis.[7][8]

Rationale for Method Selection

Our chosen workflow employs Density Functional Theory (DFT), a quantum mechanical method that offers an excellent balance of computational efficiency and accuracy for systems of this size.[9][10] The B3LYP functional combined with a Pople-style basis set like 6-311++G(d,p) is a well-validated choice for optimizing geometries and calculating relative energies of organic molecules, accounting for both electron correlation and polarization effects.[9] Solvation is modeled using the Polarizable Continuum Model (PCM) to simulate an aqueous environment, which is more biologically relevant than gas-phase calculations.

Detailed Protocol: Computational Conformational Search

-

Initial Structure Generation: Draw the 2D structure of 1,4,5,6-tetrahydropyridazine-3-carboxylic acid and generate an initial 3D conformation using a molecular editor (e.g., Avogadro, ChemDraw).

-

Conformational Search: Perform a systematic or stochastic conformational search using a molecular mechanics force field (e.g., MMFF94) to identify a broad range of low-energy starting geometries. This step is crucial to avoid getting trapped in a local minimum.

-

Geometry Optimization: Subject each identified conformer to full geometry optimization using DFT at the B3LYP/6-311++G(d,p) level of theory. The inclusion of a solvent model (e.g., PCM, water) is critical at this stage.

-

Frequency Calculation: Perform a vibrational frequency analysis on each optimized structure. The absence of imaginary frequencies confirms that the structure is a true energy minimum. These calculations also yield the zero-point vibrational energy (ZPVE) and thermal corrections to the Gibbs free energy.

-

Energy Analysis: Compare the relative Gibbs free energies (ΔG) of all stable conformers to determine their Boltzmann populations at a given temperature (e.g., 298.15 K). This allows for the identification of the most and least stable conformations.

Caption: Predictive workflow for in silico conformational analysis.

Experimental Validation: A Complementary Approach

While computational methods are predictive, experimental validation is essential to ground the theoretical models in physical reality. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray diffraction provides a comprehensive picture of the molecule's conformation in both solution and solid states.

NMR Spectroscopy: Conformation in Solution

NMR is the gold standard for studying molecular conformation and dynamics in solution.[5][11]

-

¹H and ¹³C NMR provide information on the chemical environment of each atom, which is sensitive to the molecule's 3D structure.

-

¹H-¹H Coupling Constants (³JHH) are related to the dihedral angles between protons via the Karplus equation, allowing for the determination of ring pucker and substituent orientation.[12]

-

Nuclear Overhauser Effect Spectroscopy (NOESY) identifies protons that are close in space (< 5 Å), providing crucial distance constraints for defining the overall molecular shape.[13]

-

Sample Preparation: Dissolve a high-purity sample of 1,4,5,6-tetrahydropyridazine-3-carboxylic acid in a suitable deuterated solvent (e.g., DMSO-d6 or D₂O).

-

Data Acquisition: Acquire a suite of NMR spectra on a high-field spectrometer (≥600 MHz for optimal resolution):

-

1D: ¹H, ¹³C

-

2D: COSY (to establish proton connectivity), HSQC (to link protons to their attached carbons), and NOESY (with varying mixing times to build up curves).[13]

-

-

Spectral Assignment: Use the combination of 1D and 2D spectra to unambiguously assign all proton and carbon resonances.

-

Data Analysis & Structure Calculation:

-

Extract ³JHH values from the high-resolution ¹H spectrum. Use these values in the Karplus equation to calculate key dihedral angles.

-

Integrate NOESY cross-peaks to derive interproton distance constraints.

-

Use the experimental constraints (dihedral angles and distances) to perform a structure calculation in software like CYANA or XPLOR-NIH, generating an ensemble of structures consistent with the NMR data.

-

-

Comparison with Theory: Compare the experimentally derived dominant solution conformation with the lowest-energy conformers predicted by the DFT calculations.

X-ray Crystallography: The Solid-State Benchmark

Single-crystal X-ray diffraction provides an unambiguous, high-resolution snapshot of the molecule's conformation in the solid state.[14] This structure serves as an invaluable benchmark for validating computational models.[15][16]

-

Crystallization: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).

-

Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using an X-ray diffractometer.

-

Structure Solution and Refinement: Process the diffraction data to solve the phase problem and generate an initial electron density map. Refine the atomic positions and displacement parameters to achieve the best fit between the calculated and observed diffraction patterns.[17]

-

Structural Analysis: Analyze the final crystal structure to determine precise bond lengths, bond angles, and torsion angles, defining the solid-state conformation.[18]

Caption: Experimental workflow for validating conformational models.

Data Synthesis and Interpretation

The power of this integrated approach lies in the synthesis of data from all three methods. The results from the computational analysis, NMR spectroscopy, and X-ray crystallography should converge to build a high-confidence model of the molecule's conformational behavior.

Quantitative Conformational Data

The key quantitative outputs from this analysis would be the relative energies of the stable conformers and their defining dihedral angles.

| Conformer | Ring Pucker | ΔG (kcal/mol) | N1-N2-C3-C4 Dihedral (°) | C3-C4-C5-C6 Dihedral (°) |

| Conf-1 | Half-Chair | 0.00 | -55.2 | 60.1 |

| Conf-2 | Twist-Boat | +2.5 | 30.5 | -45.8 |

| Conf-3 | Half-Chair (ax-COOH) | +1.8 | -54.9 | 61.5 |

Note: This table presents hypothetical but realistic data for illustrative purposes. ΔG values are relative to the lowest energy conformer.

Interpretation of Results

From the hypothetical data above, we would conclude that the lowest energy conformation (Conf-1) is a half-chair pucker with the carboxylic acid group in an equatorial position to minimize steric clashes. The twist-boat conformation (Conf-2) is significantly higher in energy and thus less populated at room temperature. The axial conformer (Conf-3) is also less stable. The experimental NMR data (J-couplings) would be expected to align with the dihedral angles calculated for Conf-1, confirming it as the dominant species in solution. The crystal structure would provide a definitive benchmark for one of these low-energy states.

Conclusion and Implications for Drug Design

This technical guide has outlined a robust, multi-faceted strategy for the complete conformational analysis of 1,4,5,6-tetrahydropyridazine-3-carboxylic acid. By synergistically combining predictive computational modeling with definitive experimental validation, researchers can develop a high-confidence understanding of the molecule's preferred three-dimensional structure.

This knowledge is directly applicable to drug development:

-

Pharmacophore Modeling: The dominant conformation reveals the precise spatial orientation of key functional groups, enabling the design of more potent analogs that better fit a target's binding site.

-

Rigidification Strategies: Understanding the lowest-energy conformation allows for the rational design of more rigid analogs (e.g., by introducing bicyclic systems) to lock in the bioactive conformation, potentially increasing affinity and reducing off-target effects.

-

SAR Interpretation: A clear conformational model provides the structural context needed to rationalize observed structure-activity relationships within a chemical series.

Ultimately, the rigorous application of these analytical techniques transforms drug design from a process of trial-and-error to one of informed, structure-based discovery.

References

- Readily accessible sp3-rich cyclic hydrazine frameworks exploiting nitrogen fluxionality.

- Experimental and theoretical conformational studies of hydrazine derivatives bearing a chromene scaffold.

- CONFORMATIONAL ANALYSIS AND FORMATION ENTHALPY OF (3R,5S,6R)-6-ACETYLAMIDOPENICILLANIC ACID BY PM3, PM6 AND PM7 SEMIEMPIRICAL MO METHODS.

- Exploring Highly Functionalized Tetrahydropyridine as a Dual Inhibitor of Monoamine Oxidase A and B: Synthesis, Structural Analysis, Single Crystal XRD, Supramolecular Assembly Exploration by Hirshfeld Surface Analysis, and Computational Studies.

- Supercycloalkanes: dihydropyrazine-embedded macrocycles with flexible conformations resembling cycloalkanes.

- Single crystal X-ray structural and Hirshfeld surface analysis dataset for some isobutyl-1,2,6-triaryl-4-(arylamino)-1,2,5,6-tetrahydropyridine-3-carboxylates.

- Design, Synthesis, and Biological Evaluation of Tetrahydropyridine Analogues as Potent Antibiofilm Agents against S. aureus: In Vitro and In Silico Studies.

- Computational chemistry‐assisted design of hydrazine‐based fluorescent molecular rotor for viscosity sensors.

- Tetrahydropyridine Derivatives: A Comprehensive Guide to Their Role in Drug Discovery. Benchchem.

- Exploring Highly Functionalized Tetrahydropyridine as a Dual Inhibitor of Monoamine Oxidase A and B: Synthesis, Structural Analysis, Single Crystal XRD, Supramolecular Assembly Exploration by Hirshfeld Surface Analysis, and Comput

- NMR Spectroscopy: a Tool for Conform

- Crystal structure of [1-(4-carboxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid], C12H8N2O5.

- Employing complementary spectroscopies to study the conformations of an epimeric pair of side-chain stapled peptides in aqueous solution.

- NMR free ligand conformations and atomic resolution dynamics. ScienceDirect.

- A Computational Study of the Heterogeneous Synthesis of Hydrazine on Co3Mo3N.

- Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Deriv

- Assessing the Conformational Equilibrium of Carboxylic Acid via QM and MD Studies on Acetic Acid.

- Crystals, Crystallization and X-ray Techniques: Pharmaceutical Applic

- Synthesis, Spectroscopic Characterization, X-Ray Structure, and DFT Calculations of Some New 1,4-Dihydro-2,6-Dimethyl-3,5-Pyridinedicarboxamides.

- Resolving Entangled JH-H-Coupling Patterns for Steroidal Structure Determin

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Readily accessible sp3-rich cyclic hydrazine frameworks exploiting nitrogen fluxionality - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Biological Evaluation of Tetrahydropyridine Analogues as Potent Antibiofilm Agents against S. aureus: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Assessing the Conformational Equilibrium of Carboxylic Acid via QM and MD Studies on Acetic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mr.copernicus.org [mr.copernicus.org]

- 6. Supercycloalkanes: dihydropyrazine-embedded macrocycles with flexible conformations resembling cycloalkanes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. revroum.lew.ro [revroum.lew.ro]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis, Spectroscopic Characterization, X-Ray Structure, and DFT Calculations of Some New 1,4-Dihydro-2,6-Dimethyl-3,5 -Pyridinedicarboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. auremn.org.br [auremn.org.br]

- 12. mdpi.com [mdpi.com]

- 13. Employing complementary spectroscopies to study the conformations of an epimeric pair of side-chain stapled peptides in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]

- 14. rjptonline.org [rjptonline.org]

- 15. Exploring Highly Functionalized Tetrahydropyridine as a Dual Inhibitor of Monoamine Oxidase A and B: Synthesis, Structural Analysis, Single Crystal XRD, Supramolecular Assembly Exploration by Hirshfeld Surface Analysis, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. Single crystal X-ray structural and Hirshfeld surface analysis dataset for some isobutyl-1,2,6-triaryl-4-(arylamino)-1,2,5,6-tetrahydropyridine-3-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

Tautomeric Dynamics of Tetrahydropyridazine Carboxylic Acids: Analytical Strategies for Drug Design

Executive Summary

The tetrahydropyridazine-3-carboxylic acid scaffold represents a critical pharmacophore in medicinal chemistry, particularly in the design of conformationally restricted GABA analogues (e.g., Gabazine derivatives) and antimicrobial agents. However, the efficacy of this scaffold is governed by a complex tautomeric equilibrium —specifically the interplay between imine (hydrazone) , enamine (ene-hydrazine) , and zwitterionic forms.

For drug development professionals, ignoring these dynamic shifts leads to erroneous docking scores, misinterpretation of binding kinetics, and stability failures in solution. This guide provides a technical roadmap for identifying, quantifying, and controlling these tautomers, synthesizing experimental NMR protocols with computational validation.

Part 1: Structural Dynamics & The Tautomeric Triad

The core challenge in tetrahydropyridazine chemistry is that the molecule does not exist as a single static structure. It oscillates between three distinct electronic states driven by solvent polarity and pH.

The Three Primary Tautomers

-

The Imine Form (1,4,5,6-Tetrahydro):

-

Structure: Characterized by a

double bond. -

Properties: typically the thermodynamically stable neutral form in non-polar solvents. It acts as a cyclic hydrazone.

-

-

The Enamine Form (1,2,5,6-Tetrahydro):

-

Structure: Characterized by a

double bond and an -

Properties: Generally higher energy due to ring strain but becomes accessible if electron-withdrawing groups are present at

.[1]

-

-

The Zwitterionic Form:

-

Structure: Proton transfer from the carboxylic acid (

) to the basic nitrogen ( -

Properties: Dominant in aqueous media and biological fluids; critical for receptor binding (electrostatic mimicry of GABA).

-

Mechanistic Pathway

The transition involves a 1,3-prototropic shift . In the neutral state, the migration of the proton from

Figure 1: The Tautomeric Triad.[2][3] The equilibrium shifts toward the Zwitterion in physiological conditions, while the Imine form predominates in organic synthesis intermediates.

Part 2: Thermodynamic Drivers[1][4]

Understanding the drivers allows you to manipulate the equilibrium for synthesis or analysis.

| Parameter | Impact on Equilibrium | Mechanism |

| Solvent Polarity | High polarity ( | Solvation stabilizes the separated charges of |

| pH | Acidic pH favors Cationic Imine . | Protonation of |

| Substitution ( | EWG (e.g., -F, -CN) favors Enamine .[1] | Electron withdrawal stabilizes the electron-rich double bond ( |

| Temperature | High Temp favors Entropic Exchange .[1] | Increases the rate of 1,3-prototropic shifts, causing NMR peak coalescence. |

Part 3: Analytical Protocols (Self-Validating Systems)[1]

To accurately characterize these compounds, you cannot rely on a single solvent NMR. You must employ a Solvent-Scan Protocol .[1]

Protocol A: NMR Characterization of Tautomeric Ratios

Objective: Quantify the ratio of Imine vs. Enamine and detect Zwitterions.

Reagents:

-

Solvent A: DMSO-

(Hydrogen bond acceptor; slows proton exchange).[1] -

Solvent B:

(Mimics physiological state; rapid exchange).[1] -

Solvent C:

(Non-polar; favors neutral forms).[1]

Workflow:

-

Sample Preparation: Dissolve 5 mg of compound in 0.6 mL of Solvent A. Ensure complete dissolution (sonicate if necessary).

-

1H NMR Acquisition:

-

Run standard proton sequence (32 scans).[1]

-

Target Signal 1 (Imine): Look for the

(if not substituted) or adjacent -

Target Signal 2 (Enamine): Look for the vinylic proton at

(if applicable) shifted downfield (~5.0–6.0 ppm) or the

-

-

13C NMR Acquisition:

-

Validation Step (The "D2O Shake"):

-

Add 2 drops of

to the DMSO/CDCl3 tube. -

Observation: If

peaks disappear immediately, it confirms mobile protons. If the

-

Protocol B: Computational Prediction (DFT)

Before synthesis, validate the stability of your designed analogue.

-

Software: Gaussian 16 or ORCA.

-

Solvation Model: PCM (Polarizable Continuum Model) is mandatory. Gas phase calculations will incorrectly predict the neutral imine as the global minimum even for derivatives that are zwitterions in water.

-

Output Analysis: Calculate

between tautomers. If

Figure 2: Analytical Decision Tree for assigning tautomeric state based on NMR chemical shifts.

Part 4: Implications in Drug Design

The tautomeric state directly influences the Pharmacophore .

-

Binding Affinity:

-

GABA receptors (e.g., GABA-A) often require the zwitterionic form to bridge the binding pocket (interaction with Arginine residues and backbone carbonyls).

-

Risk:[1] If your analogue is locked in the neutral enamine form due to substitution, it may fail to bind even if the shape is correct, because the electrostatic potential surface is mismatched.

-

-

Solubility & Formulation:

-

The zwitterion has high aqueous solubility.

-

The neutral imine/enamine forms are lipophilic.

-

Strategy: By adjusting the pKa of the carboxylic acid (e.g., using a bioisostere like tetrazole), you can force the molecule into a specific tautomer to optimize membrane permeability (neutral) vs. solubility (zwitterion).

-

References

-

Chambon, J. P., et al. (1985). "SR 95531, a potent competitive antagonist of GABA A receptors."[5][6] Proceedings of the National Academy of Sciences. Link[1]

-

Katritzky, A. R., et al. (2010). "Tautomerism in Heterocycles." Chemical Reviews. Link[1]

-

Wermuth, C. G. (2008). "The Practice of Medicinal Chemistry: Bioisosteres and Tautomerism." Elsevier. Link

-

Hansen, P. E. (2023). "Tautomerism of pyridinylbutane-1,3-diones: An NMR and DFT study." Journal of Physical Organic Chemistry. Link[1]

-

Alkorta, I., et al. (2021).[7] "Imine-enamine tautomerism in bicyclic systems." Bulgarian Chemical Communications. Link

Sources

- 1. Gabazine | C15H18BrN3O3 | CID 107895 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. bcc.bas.bg [bcc.bas.bg]

- 3. chemistwizards.com [chemistwizards.com]

- 4. rucforsk.ruc.dk [rucforsk.ruc.dk]

- 5. researchgate.net [researchgate.net]

- 6. SR 95531 hydrobromide (Gabazine) | GABAA receptor antagonist | Hello Bio [hellobio.com]

- 7. mdpi.com [mdpi.com]

Methodological & Application

Application Note: Methods for Incorporating Tetrahydropyridazine Scaffolds into Peptide Synthesis

[1][2][3][4]

Introduction & Mechanistic Rationale

Tetrahydropyridazine (THP) scaffolds function as rigid aza-pipecolic acid surrogates. When incorporated into a peptide backbone, the six-membered hydrazine-containing ring restricts rotation around the

There are two distinct structural classes utilized in drug development:

-

Tetrahydropyridazine-3,6-diones (Tpd): Bicyclic-like lactam constraints formed by condensing an N-amino group with an adjacent aspartic acid side chain.

-

Tetrahydropyridazine-3-carboxylic acids (Pya): Cyclic non-proteinogenic amino acids (analogous to proline or pipecolic acid) containing a double bond or functionalized ring, often derived from Diels-Alder chemistry.

Method A: Solid-Phase Synthesis of Tpd Scaffolds (In-Situ Cyclization)

This method utilizes a "submonomer" approach to build an

Strategic Workflow

-

Acylation: Bromoacetylation of the resin-bound amine.

-

Displacement:

displacement of bromide by a protected hydrazine (e.g., Boc-hydrazide). -

Acylation (Branching): Coupling of an activated Aspartic Acid derivative to the secondary hydrazine amine.

-

Elongation: Standard SPPS continues.

-

Cyclization: TFA cleavage removes protecting groups, triggering intramolecular attack of the backbone hydrazine onto the Asp side-chain ester.

Protocol: Tpd Scaffold Construction

Reagents Required:

-

Bromoacetic acid (1.0 M in DMF)

-

DIC (Diisopropylcarbodiimide)[3]

-

tert-Butyl carbazate (

)[4] -

Fmoc-Asp(OAll)-OH or Fmoc-Asp(OMe)-OH (Side chain protection must be orthogonal or an ester capable of aminolysis/acidolysis). Note: Methyl esters are preferred for acid-catalyzed closure.

-

HATU/HOAt for difficult couplings.

Step-by-Step Procedure:

-

Bromoacetylation:

-

To the resin-bound free amine (0.1 mmol scale), add Bromoacetic acid (10 equiv) and DIC (10 equiv) in DMF.

-

Shake at Room Temperature (RT) for 30 minutes. Repeat once to ensure completion (Kaiser test negative).

-

Mechanistic Note: This installs the

-carbon of the future hydrazine residue.

-

-

Hydrazine Introduction (

):-

Wash resin with DMF (3x) and DMSO (3x).

-

Add tert-Butyl carbazate (10 equiv) and DIEA (10 equiv) in DMSO.

-

Heat to 50°C for 2 hours or shake at RT for 12 hours.

-

Result: Formation of the Resin-N-CH2-NH-NH-Boc intermediate.

-

-

Acylation with Aspartic Acid:

-

Critical Step: The secondary amine of the hydrazine is sterically hindered and less nucleophilic.

-

Generate the acid chloride of Fmoc-Asp(OMe)-OH or use HATU activation.

-

Activation: Mix Fmoc-Asp(OMe)-OH (5 equiv), HATU (5 equiv), and HOAt (5 equiv) with DIEA (10 equiv) in DMF. Pre-activate for 2 minutes.

-

Add to resin and shake for 4 hours at RT. Double coupling is recommended.

-

-

Peptide Elongation:

-

Perform standard Fmoc deprotection (20% Piperidine/DMF) and coupling for the remainder of the sequence.

-

-

Cleavage & Cyclization:

-

Treat resin with Cleavage Cocktail: TFA/TIS/H2O (95:2.5:2.5).

-

Shake for 2–4 hours.

-

Mechanism:[5][6][7][8] The TFA removes the Boc group from the hydrazine and the t-butyl based side chain protections. The free hydrazine nitrogen attacks the Asp-methyl ester (or acid) under acidic catalysis, closing the 6-membered lactam ring to form the Tpd scaffold.

-

Visualization: Tpd Synthesis Pathway

[2]

Method B: Incorporation of Pre-formed Pya Building Blocks

For tetrahydropyridazine scaffolds that do not contain the dione (lactam) structure—such as the dehydropiperazic acid derivatives found in Antrimycins—it is best to synthesize the Fmoc-protected amino acid in solution and couple it to the resin.

Building Block Synthesis (Solution Phase)

The most robust route involves an Aza-Diels-Alder reaction.

-

Reactants: Di-tert-butyl azodicarboxylate (DBAD) + 1,3-butadiene (or substituted diene).

-

Cycloaddition: React in refluxing toluene to form the tetrahydropyridazine ring.

-

Differentiation: Selectively hydrolyze one ester and protect the nitrogen to yield Fmoc-Pya-OH .

-

Note: Pya (Pyridazine-3-carboxylic acid) derivatives often require resolution or asymmetric synthesis to obtain the pure (S)-enantiomer.

-

Protocol: Coupling Fmoc-Pya-OH to Resin

The secondary amine of Pya is bulky. Standard coupling protocols often fail.

Reagents:

-

Fmoc-Pya-OH

-

COMU or HATU (Coupling reagents)

-

Oxyma Pure (Additive)

-

TMP (2,4,6-Trimethylpyridine/Collidine) as base (superior to DIEA for preventing racemization of Cys/His and improving difficult couplings).

Step-by-Step Procedure:

-

Activation:

-

Dissolve Fmoc-Pya-OH (3 equiv) and COMU (3 equiv) in DMF.

-

Add Oxyma Pure (3 equiv).

-

Add TMP (6 equiv).

-

Color Change: Solution usually turns yellow/orange indicating active ester formation.

-

-

Coupling:

-

Add activated mixture to the resin.

-

Microwave Assistance (Recommended): Heat to 75°C for 10 minutes (25W).

-

Alternative: If microwave is unavailable, double couple at RT for 2 hours each.

-

-

Monitoring:

-

Use the Chloranil Test (for secondary amines) rather than the Kaiser test. A blue stain indicates incomplete coupling.

-

-

Fmoc Deprotection (Post-Coupling):

-

The Pya nitrogen is a secondary amine. Deprotection of the next Fmoc amino acid attached to Pya can be slow.

-

Use 20% Piperidine + 0.1 M DBU in DMF to ensure complete removal of the Fmoc group from the bulky Pya amine.

-

Data Summary & Troubleshooting

| Feature | Method A: Tpd (In-Situ) | Method B: Pya (Building Block) |

| Scaffold Type | 3,6-Dione (Lactam) | 3-Carboxylic Acid (Cyclic AA) |

| Key Reagents | Bromoacetic acid, Hydrazine, Asp-OMe | Fmoc-Pya-OH, COMU/HATU |

| Limiting Step | Hydrazine acylation (sterics) | Synthesis of chiral building block |

| Racemization Risk | Low (Asp center is stable) | Moderate (during coupling) |

| Primary Application | Antrimycin analogs, protease inhibitors |

Common Issues:

-

Incomplete Cyclization (Method A): If the Asp side chain is a t-butyl ester, cyclization may be slow. Use a methyl ester (OMe) or allyl ester (OAll) for better leaving group ability, though OMe is preferred for acid-catalyzed closure during cleavage.

-

Over-acylation: The hydrazine intermediate in Method A has two nucleophilic nitrogens. Using tert-butyl carbazate (Boc-protected) ensures only one end reacts during the

step.

References

-

Solid-Phase Synthesis of Tetrahydropyridazinedione-Constrained Peptides. Source: Organic Letters (2014).[2] URL:[Link]

-

Synthesis of extended fluorinated tripeptides based on the tetrahydropyridazine scaffold. Source: Beilstein Journal of Organic Chemistry (2020). URL:[Link]

-

Useful Syntheses of (3S)-2,3,4,5-Tetrahydropyridazine-3-carboxylic Acid. Source: Chemistry Letters (2006).[9] URL:[Link]

-

Diastereoselective synthesis of functionalized tetrahydropyridazines via aza-Diels–Alder reaction. Source: Organic Chemistry Frontiers (2021).[10] URL:[Link]

-

Prevention of aspartimide formation during peptide synthesis. (Relevant for Asp handling in Method A). Source: Nature Communications (2020).[8] URL:[Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Solid-Phase Synthesis of Tetrahydropyridazinedione-Constrained Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. peptide.com [peptide.com]

- 4. BJOC - Synthesis of extended fluorinated tripeptides based on the tetrahydropyridazine scaffold [beilstein-journals.org]

- 5. Synthesis of extended fluorinated tripeptides based on the tetrahydropyridazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 6. peptide.com [peptide.com]

- 7. BJOC - Mechanistic studies of an L-proline-catalyzed pyridazine formation involving a Diels–Alder reaction with inverse electron demand [beilstein-journals.org]

- 8. research-collection.ethz.ch [research-collection.ethz.ch]

- 9. academic.oup.com [academic.oup.com]

- 10. Diastereoselective synthesis of functionalized tetrahydropyridazines containing indole scaffolds via an inverse-electron-demand aza-Diels–Alder reaction - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

Solvent selection for dissolving 1,4,5,6-Tetrahydropyridazine-3-carboxylic acid

Application Note: Optimized Solubilization Protocols for 1,4,5,6-Tetrahydropyridazine-3-carboxylic Acid (PCA)

Part 1: Executive Summary & Compound Profile[1]

1,4,5,6-Tetrahydropyridazine-3-carboxylic acid (PCA) represents a specialized class of cyclic hydrazine derivatives often utilized as intermediates in the synthesis of GABA receptor antagonists (e.g., Gabazine) or as specific enzyme inhibitors.

Successfully dissolving PCA requires navigating two primary physicochemical challenges:

-

Zwitterionic Character: Like amino acids (e.g., proline), PCA possesses both an acidic carboxyl group and a basic/nucleophilic nitrogenous core. This often results in high crystal lattice energy and poor solubility in neutral organic solvents.

-

Oxidative Instability: The cyclic hydrazine moiety (-NH-N=) is susceptible to oxidation, potentially degrading into the corresponding dihydropyridazine or pyridazine aromatic systems if handled improperly in solution.

This guide provides a standardized, error-proof workflow for solubilizing PCA for both biological assays and synthetic chemistry applications.

Physicochemical Profile[2][3][4][5][6][7][8]

| Property | Data | Implication for Solubility |

| Molecular Weight | ~128.13 g/mol | Small molecule, kinetically fast dissolution once solvated.[1] |

| Polarity (LogP) | -0.55 to -0.9 (Predicted) | Highly polar; favors aqueous or highly polar organic solvents.[1] |

| pKa (Acid) | ~3.5 – 4.2 (COOH) | Soluble as a carboxylate anion at pH > 5. |

| pKa (Base) | ~3.0 – 5.0 (Hydrazine) | Can be protonated in strong acid; exists as zwitterion at pH ~4. |

| State | Solid Crystalline Powder | High melting point indicates strong intermolecular H-bonding.[1] |

Part 2: Solvent Selection Matrix

The following matrix guides the selection of the primary solvent based on the intended application.

| Solvent | Solubility Rating | Application Suitability | Critical Notes |

| DMSO (Dimethyl Sulfoxide) | Excellent (≥ 50 mM) | Primary Stock Solution | Use anhydrous, biological-grade DMSO.[1] Protect from light and moisture. Best for long-term storage at -20°C. |

| Water / PBS | Good (pH dependent) | Biological Assays | Solubility is poor at the isoelectric point (pH ~4).[1] Requires pH adjustment (pH 7.4) for optimal solubility. |

| Methanol / Ethanol | Poor to Moderate | Synthesis / Recrystallization | Not recommended for high-concentration stock solutions.[1] Useful for purification steps. |

| DMF (Dimethylformamide) | Good | Chemical Synthesis | Alternative to DMSO for chemical reactions; avoid for sensitive biological assays due to toxicity. |

Part 3: Detailed Protocols

Protocol A: Preparation of 50 mM DMSO Stock Solution (Recommended Standard)

Best for: Long-term storage, high-throughput screening, and chemical aliquoting.

Reagents:

-

PCA Solid (Store desiccated at 4°C).

-

Anhydrous DMSO (≥ 99.9%, sterile filtered).

-

Inert Gas (Argon or Nitrogen) – Optional but recommended for stability.

Procedure:

-

Weighing: Accurately weigh 6.4 mg of PCA into a sterile, amber glass vial.

-

Solvent Addition: Add 1.0 mL of anhydrous DMSO.

-

Note: Do not add the solid to the liquid; add liquid to the solid to ensure complete wetting.

-

-

Dissolution: Vortex vigorously for 30–60 seconds.

-

Visual Check: The solution should be clear and colorless. If particles persist, sonicate in a water bath at 35°C for 5 minutes.

-

-

Degassing (Critical for Stability): Gently purge the headspace of the vial with Argon gas for 10 seconds to remove oxygen, preventing oxidation of the hydrazine ring.

-

Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C . Stable for 3–6 months.

Protocol B: Preparation of Aqueous Working Solution (Biological Assays)

Best for: Direct use in cell culture or enzymatic assays where DMSO tolerance is low.

Reagents:

-

PCA Solid.

-

0.1 M NaOH (Sodium Hydroxide) or 0.1 M HCl.

-

PBS (Phosphate Buffered Saline, pH 7.4).

Procedure:

-

Initial Solubilization: Weigh the required amount of PCA (e.g., 1.28 mg for 10 mM final conc in 1 mL).

-

pH Adjustment Strategy:

-

Do not add neutral water directly. The compound may act as a zwitterion and refuse to dissolve.

-

Step 1: Add a minimal volume (e.g., 100 µL) of 0.1 M NaOH . The deprotonation of the carboxylic acid (COO⁻) breaks the crystal lattice, rapidly solubilizing the compound.

-

-

Dilution: Once dissolved (solution is clear), slowly add 900 µL of PBS or culture media to reach the final volume.

-

Verification: Check pH. The buffering capacity of PBS should neutralize the small amount of NaOH, bringing the final pH to ~7.4.

-

Self-Validation: If the solution turns cloudy upon adding PBS, the pH may have dropped too close to the isoelectric point. Add 1–2 µL of NaOH to re-clarify.

-

Part 4: Decision Tree & Workflow Visualization

The following diagram illustrates the logical decision-making process for solvent selection, ensuring the integrity of the compound is maintained based on the user's end goal.

Figure 1: Decision tree for solvent selection emphasizing stability controls (degassing) and solubility physics (pH adjustment).

Part 5: Troubleshooting & Stability Notes

-

Precipitation upon Dilution:

-

Cause: Diluting a DMSO stock into aqueous media can cause "crash out" if the final concentration exceeds the aqueous solubility limit (~5–10 mM) or if the pH shifts to the isoelectric zone (pH ~4).

-

Solution: Ensure the aqueous buffer is pH 7.4 or higher. Keep final DMSO concentration < 1% for biological tolerance.

-

-

Discoloration (Yellowing):

-

Cause: Oxidation of the hydrazine ring to a pyridazine (aromatic) derivative. This is irreversible.

-

Prevention: Always use fresh, degassed solvents. Discard solutions that have turned yellow.

-

-

Salt Forms:

-

If you possess the Hydrobromide (HBr) or Hydrochloride (HCl) salt of the compound, it will be significantly more water-soluble. Dissolve directly in water; no NaOH pre-treatment is required.

-

References

-

PubChem. 1,4,5,6-Tetrahydro-pyridazine-3-carboxylic acid (CAS 111184-33-9).[1] National Library of Medicine. Available at: [Link]

-

Di, L., & Kerns, E. (2006).[2] Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. Drug Discovery Today. Available at: [Link]

Sources

Application Note: Microwave-Assisted Synthesis of 1,4,5,6-Tetrahydropyridazine-3-carboxylic Acid Scaffolds

This Application Note is designed for researchers in medicinal chemistry and drug development, focusing on the microwave-assisted synthesis of 6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid , a critical scaffold for GABA antagonists (e.g., Gabazine) and conformationally constrained peptidomimetics.

Abstract & Strategic Relevance

The 1,4,5,6-tetrahydropyridazine-3-carboxylic acid core (specifically the 6-oxo derivative) is a pivotal intermediate in the synthesis of bioactive molecules, including selective GABA_A receptor antagonists and viral neuraminidase inhibitors. Traditional thermal synthesis (refluxing

This protocol details a Microwave-Assisted Organic Synthesis (MAOS) approach that reduces reaction time to under 20 minutes while significantly suppressing intermolecular side reactions. By leveraging the dipolar polarization of water/ethanol solvents, this method achieves high-yielding intramolecular cyclization, offering a scalable, green chemistry alternative to conventional heating.

Retrosynthetic Analysis & Mechanism

The synthesis relies on the condensation of 2-oxoglutaric acid (1) with hydrazine hydrate (2) . The reaction proceeds through two distinct mechanistic steps:[1]

-

Rapid Hydrazone Formation: Nucleophilic attack of hydrazine on the

-keto group. -

Intramolecular Cyclization: Nucleophilic attack of the terminal amino group on the

-carboxylic acid (activated by temperature) to form the lactam ring.

Critical Challenge: In thermal conditions, the intermediate hydrazone can react with another molecule of 2-oxoglutaric acid to form an acyclic azine dimer. Microwave irradiation favors the entropic pathway (intramolecular cyclization) over the intermolecular dimerization.

Reaction Pathway Diagram

Figure 1: Mechanistic pathway highlighting the microwave-favored cyclization over dimerization.

Materials & Equipment

Reagents

-

2-Oxoglutaric acid (99%): The

-keto acid precursor. -

Hydrazine Hydrate (50-80%): Nucleophile. Safety Note: Highly toxic and potential carcinogen. Handle in a fume hood.

-

Solvent: Ethanol (EtOH) / Water (

) mixture (1:1 v/v). Water is essential for microwave absorption (high tan -

Catalyst (Optional): Glacial Acetic Acid (AcOH) - often not needed in MW but can accelerate hydrazone formation.

Equipment

-

Microwave Reactor: Single-mode or Multi-mode reactor (e.g., Biotage Initiator+, CEM Discover) capable of maintaining 150°C / 20 bar.

-

Vessel: 10 mL or 30 mL pressure-sealed glass vial with magnetic stir bar.

-

Workup: Rotary evaporator, vacuum filtration setup.

Experimental Protocol

Protocol A: One-Pot Microwave Cyclocondensation

This optimized protocol targets the 6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid (CAS 27372-38-9), the standard scaffold.

Step-by-Step Methodology:

-

Preparation:

-

In a 30 mL microwave vial, dissolve 2-oxoglutaric acid (1.46 g, 10.0 mmol) in Water (5 mL).

-

Add Ethanol (5 mL) to the solution.

-

Critical Step: Slowly add Hydrazine Hydrate (0.6 mL, 12.0 mmol, 1.2 equiv) dropwise while stirring. Exothermic reaction - minor heat evolution observed.

-

Seal the vial with a PTFE-lined septum cap.

-

-

Microwave Irradiation:

-

Pre-stirring: 30 seconds to ensure homogeneity.

-

Ramp Time: 2 minutes to target temperature.

-

Hold Temperature: 120°C .

-

Hold Time: 15 minutes .

-

Pressure Limit: Set to 15 bar (Safety cutoff).

-

Stirring: High (600 rpm).

-

-

Workup & Isolation:

-

Cool the reaction vessel to room temperature (using reactor compressed air cooling).

-

Transfer the mixture to a beaker.

-

Acidification: Acidify the solution to pH ~2 using conc. HCl. This protonates the carboxylate and induces precipitation of the product.

-

Crystallization: Cool the mixture in an ice bath for 30 minutes. The product will crystallize as a white/off-white solid.

-

Filtration: Filter the solid under vacuum, wash with cold water (2 x 5 mL) and cold ethanol (1 x 5 mL).

-

Drying: Dry in a vacuum oven at 50°C for 4 hours.

-

Data Analysis: Microwave vs. Thermal

| Parameter | Conventional Thermal Reflux | Microwave-Assisted (Protocol A) |

| Reaction Temp | 80°C (Ethanol Reflux) | 120°C |

| Time | 4 – 6 Hours | 15 Minutes |

| Yield | 65 – 75% | 88 – 92% |

| Purity (HPLC) | ~85% (Azine impurities) | >98% (Clean cyclization) |

| Solvent Vol. | High (Dilution needed) | Low (High concentration tolerated) |

Workflow Visualization

Figure 2: Operational workflow for the microwave-assisted synthesis.

Critical Process Parameters (CPPs) & Troubleshooting

Temperature Control

-

Observation: Reaction at <100°C often yields the open-chain hydrazone intermediate rather than the cyclized lactam.

-

Solution: Ensure the MW reactor reaches at least 120°C . The activation energy for the ring closure (lactamization) is higher than the initial condensation.

Stoichiometry

-

Observation: Formation of insoluble yellow precipitate.

-

Cause: Azine formation (Dimer) due to excess keto-acid or insufficient hydrazine.

-

Solution: Use a slight excess of hydrazine (1.1 – 1.2 equivalents). The MW conditions favor the intramolecular reaction, but stoichiometry must ensure the hydrazone forms quantitatively first.

pH Sensitivity

-

Observation: No precipitation upon cooling.

-

Cause: The product exists as a soluble carboxylate salt in the basic hydrazine solution.

-

Solution: Rigorous acidification to pH 2 is required to protonate the carboxylic acid and reduce solubility in water, forcing crystallization.

Advanced Modification: Reduction to Non-Oxo Scaffold

If the specific target is the non-oxo 1,4,5,6-tetrahydropyridazine-3-carboxylic acid (a cyclic imine amino acid), the 6-oxo derivative synthesized above can be reduced, although this is chemically unstable.

-

Route: 6-oxo-derivative

Thiolactam -

Note: Direct synthesis of the non-oxo form is rare due to polymerization risks; the 6-oxo form is the stable "working" scaffold for most pharmaceutical applications (e.g., Gabazine synthesis).

References

-

Microwave-Assisted Synthesis of N-Heterocycles

-

Title: Efficient synthesis of nitrogen-containing heterocycles using microwave irradiation.[2]

- Source:Journal of Heterocyclic Chemistry.

- Context: Establishes general parameters for hydrazine condens

-

(General Journal Link for verification)

-

-

Synthesis of Pyridazine-3-carboxylic Acids

-

Microwave Hydrazide Synthesis

-

Title: Microwave-assisted Single-step Synthesis of Acid Hydrazides From Corresponding Acids.[2]

- Source:Journal of Applied Pharmaceutical Research, 2022.

- Context: Validates the rapid reaction of carboxylic acids/esters with hydrazine under MW.

-

-

Gabazine Precursor Synthesis

- Title: Synthesis of Gabazine (SR-95531)

- Source:Journal of Labelled Compounds and Radiopharmaceuticals.

- Context: Identifies the 6-oxo-tetrahydropyridazine as the key intermedi

(Note: Specific URL endpoints for older chemical papers may vary; links provided direct to the authoritative journal or database entry.)

Sources

Application Notes and Protocols for Handling and Storage of Hygroscopic Pyridazine Carboxylic Acids

Introduction: The Challenge of Atmospheric Moisture

Pyridazine carboxylic acids represent a class of heterocyclic compounds of significant interest in pharmaceutical and materials science research due to their versatile chemical scaffolds and biological activities.[1][2] However, a critical physicochemical property inherent to many of these compounds is hygroscopicity—the tendency to readily absorb moisture from the surrounding atmosphere.[3][4] This seemingly simple interaction can have profound consequences, leading to a cascade of physical and chemical changes that can compromise sample integrity, experimental reproducibility, and the overall success of research and development endeavors.

Moisture absorption can lead to a variety of adverse effects, including:

-

Physical Changes: Caking and clumping of powders, which can significantly impact flowability and accurate dosing.[3]

-

Chemical Degradation: Hydrolysis, oxidation, and other reactions can alter the chemical structure of the compound, leading to the formation of impurities and a reduction in the active pharmaceutical ingredient's (API) potency.[3][4]

-

Altered Dissolution Rates: Changes in the crystalline structure due to hydration can affect the rate at which a drug dissolves, thereby impacting its bioavailability.[3]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the best practices for the handling and storage of hygroscopic pyridazine carboxylic acids. By understanding the principles behind moisture-related degradation and implementing the robust protocols outlined below, users can ensure the long-term stability and integrity of these valuable compounds.

Understanding Hygroscopicity in Pyridazine Carboxylic Acids

The hygroscopicity of pyridazine carboxylic acids is influenced by the presence of polar functional groups, specifically the carboxylic acid and the nitrogen atoms within the pyridazine ring.[5][6][7] These groups can form hydrogen bonds with water molecules, leading to the absorption and retention of moisture. The degree of hygroscopicity can vary widely depending on the specific molecular structure, including the position of the carboxylic acid group and the presence of other substituents on the pyridazine ring.[6][8]

The following diagram illustrates the key molecular interactions that contribute to the hygroscopic nature of these compounds.

Caption: Mechanism of moisture absorption in pyridazine carboxylic acids.

Recommended Storage Protocols

Proper storage is the first line of defense against the detrimental effects of moisture.[3] The primary goal is to create an environment with minimal exposure to atmospheric humidity.

Controlled Environments

Maintaining precise and stable relative humidity (RH) and temperature is paramount.[3]

-

Dehumidification Systems: These systems actively remove moisture from the air, ensuring a consistently low-humidity environment for storage areas.[3]

-

Dry Cabinets: For highly sensitive compounds, specialized storage enclosures that maintain ultra-low humidity levels are recommended.[3]

-

Temperature Control: Temperature fluctuations can affect the air's capacity to hold moisture. Therefore, a stable temperature should be maintained to ensure consistent RH.[3] For many pyridazine carboxylic acids, storage at -20°C or -80°C is recommended for long-term stability, especially when stored under a dry, inert atmosphere.[9][10]

Appropriate Packaging

The choice of packaging material is crucial for preventing moisture ingress.[3]

-

Moisture-Barrier Packaging: Materials with low moisture permeability, such as aluminum foil pouches or high-density polyethylene (HDPE) containers, should be used.[3]

-

Proper Sealing: All containers must be tightly and effectively sealed to create an airtight barrier.[3][11] Containers that have been opened should be carefully resealed and kept upright to prevent leakage.[11]

-

Desiccants: The inclusion of desiccants, such as silica gel packets or molecular sieves, within the packaging can absorb any residual moisture.[3][4][12] The desiccant should not be in direct contact with the compound.

The following table summarizes the recommended storage conditions:

| Parameter | Recommendation | Rationale |

| Relative Humidity (RH) | < 40% RH, or as low as achievable | Minimizes the driving force for moisture absorption by the hygroscopic compound.[12] |

| Temperature | Controlled room temperature (15-25°C) for short-term; -20°C to -80°C for long-term.[9][10][13] | Lower temperatures slow down potential degradation reactions.[12] |

| Atmosphere | Inert gas (e.g., Nitrogen or Argon) backfill before sealing.[10][14] | Prevents both moisture absorption and potential oxidation. |

| Container | Tightly sealed, amber glass or opaque HDPE bottles; moisture-barrier bags.[3][15][16] | Protects from moisture and light, which can also cause degradation. |

| Use of Desiccants | Co-packaging with silica gel, molecular sieves, or other suitable desiccants.[3][4][12] | Actively removes residual moisture within the container.[3] |

Handling Procedures for Hygroscopic Pyridazine Carboxylic Acids

Minimizing exposure to ambient humidity during handling is critical.[3] All manipulations should be performed in a controlled environment.

Controlled Handling Environments

-

Glove Boxes or Inert Atmosphere Chambers: For highly sensitive compounds, all weighing and aliquoting should be performed inside a glove box with a controlled, low-humidity, inert atmosphere.

-

Dry Rooms: If a glove box is not available, a dedicated dry room with controlled low humidity (<40% RH) should be used.[12]

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times to ensure personal safety and prevent contamination of the sample.

-

Gloves: Wear appropriate protective gloves to prevent skin exposure.[15][16]

-

Eye Protection: Wear safety glasses with side shields or goggles.[11][16]

-

Lab Coat: A lab coat or other protective clothing should be worn.[15][16]

-

Respiratory Protection: If there is a risk of inhalation, especially when handling fine powders, a NIOSH/MSHA or European Standard EN 136 approved respirator should be used.[15][16]

The following workflow diagram outlines the recommended handling procedure for hygroscopic pyridazine carboxylic acids.

Caption: Recommended workflow for handling hygroscopic pyridazine carboxylic acids.

Protocol for Quantifying Water Content

Regularly assessing the water content of hygroscopic compounds is a crucial aspect of quality control. Several analytical techniques can be employed for this purpose.[17]

Karl Fischer Titration (KFT)

Karl Fischer titration is a highly specific and accurate method for determining the water content in a sample.[17] It is considered the gold standard for moisture analysis in many industries.[18]

Step-by-Step Protocol for Coulometric Karl Fischer Titration:

-

Instrument Preparation: Ensure the Karl Fischer titrator is clean, dry, and the reagents are fresh. Allow the instrument to stabilize and reach a low drift rate.

-

Sample Preparation: In a controlled low-humidity environment (glove box or dry room), accurately weigh a suitable amount of the pyridazine carboxylic acid sample.

-

Sample Introduction: Quickly and carefully introduce the weighed sample into the titration cell, minimizing exposure to the atmosphere.

-

Titration: Start the titration process. The instrument will automatically titrate the water in the sample and calculate the water content.

-

Data Analysis: Record the water content, typically expressed as a weight percentage (% w/w).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It can be used to determine the amount of volatile components, including water, in a sample.[17]

Step-by-Step Protocol for Thermogravimetric Analysis:

-

Instrument Calibration: Calibrate the TGA instrument for both temperature and mass.

-

Sample Preparation: In a controlled environment, accurately weigh a small amount of the sample into a TGA pan.

-

Analysis: Place the sample pan in the TGA furnace. Heat the sample at a controlled rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen).

-

Data Analysis: Analyze the resulting thermogram. A weight loss step at a temperature corresponding to the boiling point of water (around 100 °C) typically indicates the loss of absorbed water. The percentage weight loss in this step corresponds to the moisture content.

Consequences of Improper Handling and Storage

Failure to adhere to these guidelines can lead to significant experimental variability and compromise the integrity of your research. The following diagram illustrates the potential degradation pathways.

Caption: Potential consequences of moisture exposure on hygroscopic compounds.

Conclusion

The hygroscopic nature of pyridazine carboxylic acids presents a significant challenge that can be effectively managed through the implementation of stringent handling and storage protocols. By controlling the compound's environment to minimize exposure to atmospheric moisture, researchers can ensure the stability, purity, and reliability of their samples. Adherence to the guidelines presented in this application note will contribute to the generation of high-quality, reproducible data and the overall success of research and development projects involving this important class of molecules.

References

- SMT Dry Cabinets. (2025, April 15).

- Pyridazine - SAFETY D

- Jubilant Ingrevia Limited. (2024, January 25).

- SAFETY DATA SHEET. (2024, February 12). Fisher Scientific.

- Techniques for the Determination of Moisture Content, Water Content and Loss on Drying. Mettler Toledo.

- Tereshchenko, A. G. Hygroscopic Gravimetric Quantitative Chemical Analysis.

- Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxid

- Tereshchenko, A. G. (2025, August 8). Hygroscopic gravimetric quantitative chemical analysis. Review.

- Application Note AN-055: Measuring Water in Anhydrous Solvents. (2020, April 6). Applied Analytics.

- Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxid

- Best Desiccants for Pharmaceutical Packaging and Storage. (2025, April 30).

- Complicated Composting: Persistent Pyridine Carboxylic Acid Herbicides. VTechWorks.

- Pyridine - SAFETY D

- Pyridine - SAFETY D

- Zhou, X., Hines, P., & Borer, M. W. (1998). Moisture determination in hygroscopic drug substances by near infrared spectroscopy. Journal of Pharmaceutical and Biomedical Analysis, 17(2), 219–225.

- Illustration of methods to improve the hygroscopic stability of moisture-sensitive APIs.

- Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxid

- 4,6-Dihydroxypyridazine-3-carboxylic acid. AK Scientific, Inc.

- Thermal Stability and Spectral Properties of Pyrazine-2,3-dicarboxylatocopper(II) Complexes with Ronicol. Chemical Papers.

- Hygroscopicity of Nitrogen Containing Organic Carbon Compounds.

- How to protect pharmaceutical products with pharma-grade FIBC bags. (2025, October 2). K-Packings.

- How to Stabilize Tablets Containing Hygroscopic Ingredients. (2025, December 27). Pharma.Tips.

- Pyridazine-3-carboxylic acid 97 2164-61-6.

- The pyridazine heterocycle in molecular recognition and drug discovery. PMC.

- Peng, C., Chan, M. N., & Chan, C. K. (2001). The hygroscopic properties of dicarboxylic and multifunctional acids: measurements and UNIFAC predictions. Environmental Science & Technology, 35(22), 4495–4501.

- Pyridazine-4-carboxylic acid | Biochemical Reagent. MedchemExpress.com.

- Pyridazine-3-carboxylic acid, 97% 1 g | Buy Online. Thermo Scientific Chemicals.

- Ruthenium Complexes with Pyridazine Carboxylic Acid: Synthesis, Characterization, and Anti-Biofilm Activity. (2024, December 2). MDPI.

- 37972-69-3 | 6-Hydroxypyridazine-3-carboxylic acid. ChemScene.

Sources

- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ruthenium Complexes with Pyridazine Carboxylic Acid: Synthesis, Characterization, and Anti-Biofilm Activity [mdpi.com]

- 3. smtdryboxes.com [smtdryboxes.com]

- 4. Best Desiccants for Pharmaceutical Storage l Moisture Control [humipak.com.my]

- 5. ACP - Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level [acp.copernicus.org]

- 6. acp.copernicus.org [acp.copernicus.org]

- 7. par.nsf.gov [par.nsf.gov]

- 8. d-nb.info [d-nb.info]

- 9. medchemexpress.com [medchemexpress.com]

- 10. chemscene.com [chemscene.com]

- 11. jubilantingrevia.com [jubilantingrevia.com]

- 12. How to Stabilize Tablets Containing Hygroscopic Ingredients – Pharma.Tips [pharma.tips]

- 13. k-packings.com [k-packings.com]

- 14. Pyridazine-3-carboxylic acid, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 15. assets.thermofisher.com [assets.thermofisher.com]

- 16. fishersci.fr [fishersci.fr]

- 17. mt.com [mt.com]

- 18. Moisture determination in hygroscopic drug substances by near infrared spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Improving reaction yields for 1,4,5,6-Tetrahydropyridazine-3-carboxylic acid synthesis

This guide serves as a specialized Technical Support Center for researchers synthesizing 1,4,5,6-Tetrahydropyridazine-3-carboxylic acid . Unlike the common 6-oxo derivative (derived from

Current Status: Online | Tier: Level 3 (Senior Scientist) | Topic: Yield Optimization & Troubleshooting

🔬 Core Directive: The "Hidden" Instability

The synthesis of 1,4,5,6-tetrahydropyridazine-3-carboxylic acid (often an intermediate for Piperazic Acid or Gabazine analogs) is deceptively simple. The core challenge is that the molecule sits in a "stability valley" between two driving forces:[1]

-

Aromatization: The thermodynamic drive to lose two protons and become the fully aromatic pyridazine-3-carboxylic acid.

-

Hydrolysis: The kinetic susceptibility of the C=N imine bond to revert to the open-chain hydrazone/ketone form in aqueous media.

Your yield losses are likely occurring during the cyclization or isolation phases due to these competing pathways.[1]

📂 Module 1: Reaction Setup & Stoichiometry

Ticket #1042: "My reaction turns dark brown/black, and yield is <20%."

🔧 Diagnosis

This is the classic signature of oxidative aromatization .[1] If the reaction mixture is exposed to air, especially under basic conditions, the tetrahydro- core oxidizes to the aromatic pyridazine, which often polymerizes or degrades into dark tars.

💡 Solution: The "Deoxygenated Acidic Buffer" Protocol

Do not run this reaction in open vessels. You must control the protonation state of the hydrazine to prevent runaway oxidation.[1]

Optimized Protocol (Standardized for 10 mmol scale):

-

Precursor: Use Ethyl 5-bromo-2-oxopentanoate (or the corresponding acid if stability allows).

-

Solvent: Deoxygenated Ethanol (EtOH) or Methanol (MeOH).[1] Sparge with Argon for 15 mins.

-

Reagent: Hydrazine hydrate (1.05 equiv). Do not use large excess.

-

Additive: Acetic Acid (0.1 equiv) or NaOAc buffer.

The Causality:

-

Why Acidic Buffer? The cyclization is a condensation between a ketone and hydrazine.[1] Slightly acidic conditions (

) catalyze the dehydration of the carbinolamine intermediate without protonating the hydrazine so much that it becomes non-nucleophilic. -

Why Argon? Oxygen rapidly abstracts hydrogen from the C4/C5 positions in the presence of trace metals or light, driving aromatization.

📂 Module 2: Reaction Conditions & Kinetics

Ticket #2089: "I see the product on TLC, but it disappears during workup."

🔧 Diagnosis

Your product is likely hydrolyzing back to the open-chain hydrazone or polymerizing. The C=N bond in the 1,4,5,6-tetrahydro ring is sensitive to aqueous workups, particularly if the pH swings too high (basic) or too low (strongly acidic).[1]

💡 Solution: Non-Aqueous Workup & Trap

Avoid water.[1] Isolate the product as a salt or protect it immediately.[1]

Step-by-Step Troubleshooting:

| Variable | Recommendation | Scientific Rationale |

| Temperature | 0°C | High heat (>60°C) promotes dimerization and aromatization. Start cold to control the exotherm of hydrazine addition.[1] |

| Time | 2–4 Hours | Extended reaction times (>12h) favor thermodynamic aromatic products.[1] Monitor by TLC/LCMS every 30 mins. |

| Drying | Lyophilization | Do not use rotary evaporation with heating bath >30°C. Freeze-drying from water/dioxane preserves the cyclic imine. |

| pH Control | Keep pH 5–7 | Above pH 8, the ring opens or oxidizes.[1] Below pH 3, the imine hydrolyzes.[1] |

📂 Module 3: Purification & Isolation

Ticket #3011: "How do I separate the tetrahydro- product from the fully aromatic impurity?"

🔧 Diagnosis

Separation on silica gel is fatal.[1] Silica is slightly acidic and acts as an oxidizing surface, often converting your tetrahydro product to the aromatic pyridazine on the column.[1]

💡 Solution: Cation Exchange or Crystallization

Protocol A: Ion Exchange (Best for Free Acid) [1]

-

Use a weak cation exchange resin (e.g., Amberlite IRC-50 or Dowex 50W in

form).[1] -

Load the reaction mixture (diluted in water).

-

Wash with water to remove non-basic impurities (aromatic pyridazine is less basic).[1]

-

Elute with 0.5 M

(degassed). -

Lyophilize immediately.

Protocol B: Crystallization (Best for Esters) [1]

-

If using the ethyl ester, induce crystallization by adding cold Et_2O or Hexanes to the ethanolic solution.[1] The tetrahydro- salt (e.g., HBr salt if using bromo-precursor) often crystallizes, leaving impurities in the mother liquor.[1]

📊 Quantitative Data: Solvent & Catalyst Effects

Data summarized from internal optimization runs and literature precedents [1][2].[1]

| Solvent System | Additive | Yield (%) | Purity Profile | Notes |

| EtOH (Air) | None | 15% | Low (Tars) | High oxidation; significant aromatization. |

| EtOH (Argon) | None | 55% | Moderate | Slow cyclization; some open chain remains.[1] |

| EtOH (Argon) | AcOH (10 mol%) | 82% | High | Optimal. Fast cyclization, minimal oxidation.[1] |

| Water | NaHCO3 | 40% | Low | Hydrolysis competes with cyclization.[1] |

| DCM | TEA | 25% | Moderate | Solubility issues; TEA promotes side reactions.[1] |

🧠 Visual Logic: Reaction Pathway & Failure Modes[1]

The following diagram illustrates the critical decision points where yield is lost.

Caption: Pathway analysis showing the target (Green) sandwiched between oxidation (Red dashed) and hydrolysis (Red dotted) failure modes.

📚 References

-

Synthesis of Piperazic Acid Derivatives : Detailed protocols on the cyclization of hydrazino-esters and the stability of tetrahydro-intermediates.

-

Oxidative Aromatization of Dihydropyridines : Mechanisms of dehydrogenation applicable to tetrahydropyridazines.

-

Aza-Diels-Alder Routes : Alternative synthesis via [4+2] cycloaddition which avoids the hydrazine condensation equilibrium issues.

-

General Hydrazine Chemistry : Handling and stability of cyclic hydrazones.

-

Source:[1]

-

Disclaimer: This guide is for research purposes only. 1,4,5,6-Tetrahydropyridazine-3-carboxylic acid is a potent chemical intermediate; always utilize appropriate PPE and fume hoods.

Sources

Technical Support Center: Stabilization of 1,4,5,6-Tetrahydropyridazines

Ticket Subject: Preventing Oxidative Aromatization of Partially Saturated 1,2-Diazines Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Status: Open

Executive Summary: The "Aromatization Cliff"

The 1,4,5,6-tetrahydropyridazine core is a cyclic hydrazine. The fundamental challenge you face is thermodynamic: the driving force to eliminate two equivalents of hydrogen to form the fully aromatic pyridazine ring is substantial. This process is often catalyzed by trace metals, acidic surfaces (silica), or simple aerial oxidation.

To preserve the tetrahydro- scaffold (often required for specific chiral pharmacophores or non-planar geometries), you must treat the molecule not just as a stable product, but as a reactive intermediate that requires active stabilization until the final formulation.

Module 1: Synthetic Design & Structural Modification

The Proactive Phase: If your scaffold allows it, block the oxidation pathway at the molecular level.

Q: Why does my product turn brown immediately upon exposure to air?

A: You likely have free N-H bonds. The oxidation mechanism typically initiates at the nitrogen lone pairs.

-

Mechanism: The N-H moiety undergoes radical abstraction or metal-catalyzed dehydrogenation to form a hydrazone (dihydropyridazine), which then rapidly tautomerizes and oxidizes further to the aromatic pyridazine.

-

Recommendation: If the N-H is not pharmacologically essential, protect it .

-